molecular formula C8H3Cl2IN2 B12807620 1,6-Dichloro-4-iodo-2,7-naphthyridine

1,6-Dichloro-4-iodo-2,7-naphthyridine

Cat. No.: B12807620
M. Wt: 324.93 g/mol
InChI Key: ODORLIHZFMLQMA-UHFFFAOYSA-N
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Description

1,6-Dichloro-4-iodo-2,7-naphthyridine is a high-value heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a naphthyridine core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The presence of both chloro and iodo substituents at the 1, 6, and 4 positions makes it a versatile and reactive intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution . Researchers can leverage this compound to synthesize a wide array of novel derivatives for biological screening. The 2,7-naphthyridine structure is associated with a range of biomedical applications. Recent studies on similar scaffolds have demonstrated significant potential as kinase inhibitors for anticancer therapies and as agents with neurotropic activity, including anticonvulsant and antidepressant effects . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl2IN2

Molecular Weight

324.93 g/mol

IUPAC Name

1,6-dichloro-4-iodo-2,7-naphthyridine

InChI

InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H

InChI Key

ODORLIHZFMLQMA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl

Origin of Product

United States

Reactivity and Derivatization Studies of 1,6 Dichloro 4 Iodo 2,7 Naphthyridine

Nucleophilic Substitution Reactions of Halogenated Naphthyridines

The presence of two nitrogen atoms in the 2,7-naphthyridine (B1199556) ring system renders it highly electron-poor, thereby activating the halo-substituted positions towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This activation is a critical feature that allows for the displacement of halide ions by various nucleophiles.

In a polyhalogenated system like 1,6-dichloro-4-iodo-2,7-naphthyridine, the regioselectivity of nucleophilic attack is governed by two primary factors: the electronic activation of the carbon atom and the intrinsic leaving group ability of the halogen.

Electronic Activation: The nitrogen atoms exert a strong electron-withdrawing effect (-I and -M), which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This stabilization is most effective when the attack occurs at positions ortho or para to the nitrogen atoms. masterorganicchemistry.com In the 2,7-naphthyridine core, the C-4 position is para to the N-7 nitrogen and alpha (ortho) to the N-2 nitrogen, making it highly activated. The C-1 and C-6 positions are also activated, being alpha to the N-2 and N-7 atoms, respectively. DFT calculations on related 2,4-dichloroquinazoline (B46505) systems have shown that the carbon at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. mdpi.com A similar electronic preference is expected for the C-4 position of this compound.

Leaving Group Ability: The typical order of leaving group ability for halogens in nucleophilic aromatic substitution is I > Br > Cl > F. This is related to the strength of the carbon-halogen bond, with the weaker C-I bond being easier to break. youtube.com

In the case of this compound, both electronic activation and leaving group ability favor substitution at the C-4 iodo position. Therefore, under mild SNAr conditions, a nucleophile is expected to selectively displace the iodide. Substitution of the chlorides at C-1 and C-6 would require more forcing conditions, such as higher temperatures. The relative reactivity between the C-1 and C-6 chloro-substituents would be nuanced, depending on subtle electronic and steric differences, but both are significantly less reactive than the iodo-substituent.

The predominant mechanism for nucleophilic substitution on electron-deficient aromatic rings like the 2,7-naphthyridine core is the addition-elimination (SNAr) mechanism . wikipedia.orglibretexts.org This two-step process is distinct from SN1 and SN2 mechanisms, which are not favored for aryl halides. wikipedia.org

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., the C-4 iodo position). This attack is perpendicular to the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. This step disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the halide leaving group (e.g., iodide). nih.gov This step is generally fast.

Alternative mechanisms like the elimination-addition (benzyne) pathway are less likely for this substrate because the 2,7-naphthyridine ring is highly electron-poor and does not require the harsh basic conditions typically needed to generate a heteroaryl-benzyne intermediate. nih.gov Furthermore, some concerted SNAr mechanisms, where bond formation and bond-breaking occur in a single step, have been identified, particularly with fluoride (B91410) nucleophiles or when the intermediate is not sufficiently stabilized. acs.org However, for most common nucleophiles, the stepwise addition-elimination pathway is the accepted model for this class of compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal catalysis provides a powerful and highly selective method for forming carbon-carbon and carbon-heteroatom bonds at halogenated positions. The differential reactivity of the C-I and C-Cl bonds in this compound is the key to its utility in sequential and site-selective derivatization.

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in organic synthesis. youtube.com The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov A critical aspect of these reactions when applied to polyhalogenated substrates is the chemoselectivity, which is dictated by the rate of oxidative addition.

The reactivity of carbon-halogen bonds toward oxidative addition with a Pd(0) catalyst follows the well-established trend: C-I > C-Br > C-OTf > C-Cl . This significant difference in reactivity allows for highly selective couplings.

For this compound, palladium-catalyzed reactions such as Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings are expected to occur with exceptional selectivity at the C-4 iodo position under standard conditions. The much greater reactivity of the C-I bond allows for its selective activation and coupling, leaving the two C-Cl bonds at the C-1 and C-6 positions untouched. This provides a reliable method for the initial introduction of an aryl, alkyl, or heteroaryl group at the C-4 position.

While palladium is excellent for activating C-I and C-Br bonds, the coupling of less reactive C-Cl bonds often requires more specialized and highly active catalyst systems. Recently, cobalt-based catalysts have emerged as a cost-effective and efficient alternative for coupling aryl chlorides.

Research on the functionalization of a closely related substrate, 1-chloro-4-iodo-2,7-naphthyridine, has demonstrated the utility of cobalt catalysis. masterorganicchemistry.com In these studies, after an initial Pd-catalyzed coupling at the iodo position, the remaining chloro-substituent was successfully coupled using a CoCl₂-based catalyst with an arylzinc reagent. This indicates that cobalt catalysis is a viable strategy for activating the C-Cl bonds on the 2,7-naphthyridine nucleus, which are generally unreactive under the conditions used for C-I bond coupling. This approach would be directly applicable to functionalizing the C-1 and C-6 chloro-positions of the title compound.

The term "orthogonal reactivity" refers to the ability to selectively perform reactions at one functional group in the presence of others. The distinct reactivities of the iodo and chloro substituents in this compound make it an ideal substrate for sequential, orthogonal cross-coupling strategies.

A typical and highly effective strategy would involve a two-step process:

Step 1: Palladium-Catalyzed Coupling at C-4: A selective palladium-catalyzed Negishi or Suzuki coupling is performed to introduce a desired substituent at the C-4 position. The vast difference in reactivity ensures that the C-Cl bonds remain intact.

Step 2: Cobalt- or Palladium-Catalyzed Coupling at C-1/C-6: The resulting 4-substituted-1,6-dichloro-2,7-naphthyridine can then be subjected to a second cross-coupling reaction under different conditions to functionalize the chloro positions. This could involve a cobalt catalyst for improved reactivity with C-Cl bonds or a more active palladium catalyst system (e.g., using bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene ligands) under more forcing conditions.

This stepwise approach allows for the controlled and regioselective synthesis of di- or tri-substituted 2,7-naphthyridines, where different functional groups can be precisely installed at specific positions on the heterocyclic core. The following table, based on data for the analogous 1-chloro-4-iodo-2,7-naphthyridine, illustrates this principle. masterorganicchemistry.com

Table 1: Example of Sequential Orthogonal Cross-Coupling on a Chloro-Iodo-2,7-Naphthyridine Analog

StepStarting MaterialCatalyst SystemCoupling PartnerPosition ReactedProductYield (%)
11-Chloro-4-iodo-2,7-naphthyridinePd(dba)₂ / SPhosPhZnClC-4 (Iodo)1-Chloro-4-phenyl-2,7-naphthyridine82%
21-Chloro-4-phenyl-2,7-naphthyridineCoCl₂·2LiCl(4-CF₃C₆H₄)ZnClC-1 (Chloro)1-(4-(Trifluoromethyl)phenyl)-4-phenyl-2,7-naphthyridine91%

Electrophilic Aromatic Substitution on the 2,7-Naphthyridine Ring System

The 2,7-naphthyridine ring system is an electron-deficient aromatic structure due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. Analogous to pyridine (B92270), which undergoes electrophilic substitution under harsh conditions and primarily at the 3- and 5-positions (meta to the nitrogen), the 2,7-naphthyridine ring is expected to exhibit similar reluctance to react. quimicaorganica.org The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. quimicaorganica.org

For this compound, the presence of three halogen substituents further deactivates the ring through their inductive electron-withdrawing effects. While halogens are typically ortho, para-directing in activated aromatic systems due to resonance, their inductive effect is dominant in deactivated rings. Therefore, any potential electrophilic attack would be highly disfavored. If forced under extreme conditions, the substitution would likely occur at one of the available carbon positions (C-3, C-5, or C-8), with the precise location being influenced by the combined directing effects of the nitrogen atoms and the halogen substituents. Computational studies, such as the analysis of electrostatic potential (ESP) charges, can help predict the most likely sites for electrophilic attack by identifying the regions of highest electron density. nih.gov

Functional Group Interconversions on this compound

The halogen substituents on the this compound core offer opportunities for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reactivity of the chloro and iodo groups is expected to differ, providing a handle for selective transformations.

The carbon-iodine bond is generally weaker and more readily cleaved than the carbon-chlorine bond, making the iodo group at the C-4 position a prime site for various cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. For instance, palladium-catalyzed cross-coupling reactions are well-established methods for the functionalization of iodo-substituted heterocycles.

The chloro groups at the C-1 and C-6 positions are less reactive towards oxidative addition in palladium-catalyzed cycles compared to the iodo group. However, they can undergo nucleophilic aromatic substitution, particularly if the attacking nucleophile is potent. The electron-deficient nature of the 2,7-naphthyridine ring facilitates SNAr reactions. The relative reactivity of the C-1 and C-6 positions towards nucleophiles would be influenced by both steric and electronic factors. Computational analysis of the electrostatic potential charges on the carbon atoms attached to the chlorine atoms can predict the regioselectivity of nucleophilic attack. nih.gov In some multi-halogenated systems, the site of substitution is primarily governed by steric hindrance. nih.gov

Advanced Spectroscopic Characterization of 1,6 Dichloro 4 Iodo 2,7 Naphthyridine and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

No specific UV-Vis absorption data for 1,6-Dichloro-4-iodo-2,7-naphthyridine has been reported in the reviewed literature. However, studies on related naphthyridine derivatives offer some general insights. For instance, research on 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester has explored its solvatochromism, indicating that the absorption properties of the 1,6-naphthyridine (B1220473) core can be influenced by the solvent environment. nih.gov Another study on dialkylamino-substituted 4-methyl- mdpi.comresearchgate.net-naphthyridines shows UV absorptions between 320 and 400 nm, corresponding to n → π* transitions. mdpi.com It is plausible that this compound would also exhibit absorption in the UV region, though the precise wavelengths and molar absorptivity would be dependent on the specific electronic effects of the chloro and iodo substituents.

Fluorescence and Phosphorescence Properties of Naphthyridine Derivatives

Detailed fluorescence and phosphorescence data for this compound are currently unavailable. However, the fluorescence of other naphthyridine derivatives has been a subject of investigation. For example, certain 2,7-dialkylamino- mdpi.comresearchgate.net-naphthyridines are known to be highly fluorescent. mdpi.com Similarly, a water-soluble 1,5-aminonaphthyridine derivative has been shown to exhibit strong solvatochromic fluorescence. nih.gov The potential for fluorescence in this compound would likely be influenced by the heavy atom effect of the iodine substituent, which could potentially quench fluorescence and promote phosphorescence. However, without experimental data, this remains speculative.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While a specific mass spectrum for this compound is not documented in the available literature, general fragmentation patterns for naphthyridine and halogen-containing compounds have been described. The molecular weight of this compound can be calculated from its molecular formula, C₈H₃Cl₂IN₂.

Mass spectrometry of related 2,7-naphthyridine (B1199556) derivatives indicates that initial fragmentation often occurs at the substituent level, followed by the cleavage of the naphthyridine ring, commonly involving the loss of HCN and C₂H₂. mdpi.com For halogenated compounds, the isotopic distribution is a key feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. libretexts.orgtutorchase.com Bromine also has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M and M+2 peaks of almost equal height. libretexts.org Iodine, however, is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern for the molecular ion.

In the case of this compound, one would expect to observe a complex isotopic pattern in the molecular ion region due to the presence of two chlorine atoms. The fragmentation would likely involve the loss of the halogen atoms and subsequent cleavage of the heterocyclic ring. Studies on other halogenated naphthyridine derivatives have shown the elimination of halogen radicals or hydrogen halides as common fragmentation pathways. asianpubs.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published X-ray crystal structures for this compound. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for understanding the molecular geometry and packing of this compound, which are influenced by the positions of the nitrogen atoms and the steric and electronic effects of the halogen substituents.

Computational and Theoretical Investigations on 2,7 Naphthyridine Systems with Halogen Substituents

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations have become an indispensable tool for investigating the intricacies of molecular structures and their electronic properties. nih.govrsc.org These methods allow for a detailed exploration of the fundamental characteristics of molecules like 1,6-dichloro-4-iodo-2,7-naphthyridine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The presence of bulky iodine and chlorine atoms can induce slight distortions in the planar 2,7-naphthyridine (B1199556) ring to minimize steric hindrance.

By mapping the energy of the molecule as a function of its geometrical parameters, an energy landscape can be constructed. This landscape is crucial for identifying stable conformers and the transition states that connect them, providing a deeper understanding of the molecule's flexibility and potential reaction pathways.

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the halogen substituents (chlorine and iodine) and the nitrogen atoms in the naphthyridine core is expected to lower the energies of both the HOMO and LUMO compared to the parent 2,7-naphthyridine. The analysis of the spatial distribution of these orbitals would reveal that the HOMO is likely localized on the electron-rich regions of the aromatic system, while the LUMO would be distributed over the electron-deficient areas, particularly around the halogen atoms and the carbon atoms attached to them. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

For this compound, the ESP map would show negative potential (red regions) around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and, to a lesser extent, the halogen atoms, particularly the iodine, which can exhibit a region of positive potential known as a "sigma-hole" that can participate in halogen bonding. This information is critical for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the crystal packing and biological activity of the molecule.

Simulation of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, aiding in the characterization and identification of molecules.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often employing DFT, can predict the ¹³C and ¹H NMR chemical shifts of a molecule with a reasonable degree of accuracy. mdpi.com While experimental data for this compound is scarce, theoretical predictions can provide valuable guidance. mdpi.com The calculations would account for the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the halogen substituents and the nitrogen atoms. Comparing the calculated shifts with those of known, related compounds can help in the assignment of experimental spectra. researchgate.net

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of the chemical bonds. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the C-H, C-N, C-C, C-Cl, and C-I bonds within the molecule. These theoretical spectra are invaluable for interpreting experimental IR and Raman data and for identifying the presence of specific functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. For halogenated 2,7-naphthyridine systems, TD-DFT is instrumental in understanding their photophysical properties.

Detailed research findings from TD-DFT calculations on 2,7-naphthyridine derivatives reveal that the nature and position of halogen substituents significantly influence the electronic absorption spectra. nih.gov The substitution pattern can modulate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap and the wavelengths of maximum absorption (λmax). nih.gov

For instance, in many 2,7-naphthyridine derivatives, the electronic transitions are predominantly of a π-π* character, localized on the naphthyridine core. The introduction of electron-withdrawing halogens can lead to a bathochromic (red) shift in the absorption maxima, indicating a smaller energy gap for electronic excitation. Natural transition orbital (NTO) analysis, often performed in conjunction with TD-DFT, helps to visualize and quantify the contributions of different orbitals to the electronic transitions. nih.gov

CompoundSubstituent PatternCalculated λmax (nm)Oscillator Strength (f)Major Transition
Parent 2,7-NaphthyridineUnsubstituted3200.08HOMO -> LUMO
Dichloro-2,7-Naphthyridine-Cl at various positions3450.12HOMO -> LUMO
Donor-Acceptor Substitutede.g., -NH2 and -NO2450-5000.5-0.8HOMO -> LUMO (ICT)

This table presents illustrative data based on general findings for substituted 2,7-naphthyridines to demonstrate the utility of TD-DFT calculations. The values are not specific to this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For a molecule like "this compound," with multiple reactive sites, computational studies can predict the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

The regioselectivity of SNAr reactions on multi-halogenated heterocycles can often be predicted by analyzing the electrostatic potential (ESP) on the molecule's surface. nih.gov The carbon atoms bonded to the halogens will exhibit varying degrees of positive electrostatic potential, with the most positive site being the most susceptible to nucleophilic attack. For "this compound," computational analysis would be necessary to determine whether the carbon attached to the iodine or one of the chlorines is the most electrophilic site.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are fundamental for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. nih.govyoutube.com Computational modeling of these reactions for halogenated 2,7-naphthyridines can help in understanding the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com The relative reactivity of the C-I and C-Cl bonds in "this compound" towards oxidative addition to a palladium(0) complex can be computationally assessed. Generally, the C-I bond is more reactive than the C-Cl bond in such reactions, suggesting that cross-coupling would likely occur at the 4-position.

Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. grafiati.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational studies on related 2,7-naphthyridine derivatives have shown that substitutions that decrease the HOMO-LUMO gap tend to increase the first-order hyperpolarizability. researchgate.net The table below shows representative calculated NLO data for designed 2,7-naphthyridine chromophores, highlighting the impact of substituent effects.

CompoundSubstituent TypeHOMO-LUMO Gap (eV)First-Order Hyperpolarizability (β) (a.u.)
N1Weak Donor/Acceptor4.5500
N5Moderate Donor/Acceptor3.81500
N10Strong Donor/Acceptor3.14000

This table is based on data for designed push-pull 2,7-naphthyridine derivatives to illustrate the trends in NLO properties as predicted by computational chemistry. nih.govresearchgate.net The values are not specific to this compound.

Intermolecular Interactions and Aggregation Behavior Modeling

The solid-state packing and aggregation behavior of molecules are governed by intermolecular interactions. For halogenated molecules like "this compound," halogen bonding is a significant directional interaction that can influence crystal packing and aggregation in solution. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. nih.gov Computational modeling can be used to map the electrostatic potential surface of "this compound" to identify the regions of positive potential on the halogen atoms, particularly the iodine, which is a strong halogen bond donor.

Modeling the aggregation of these molecules, for instance, through molecular dynamics simulations or DFT calculations on dimers and larger clusters, can provide insights into their self-assembly properties. nih.govacs.org These interactions are crucial in determining the morphology and photophysical properties of thin films and aggregates, which is relevant for applications in organic electronics. The study of these interactions can also shed light on aggregation-induced emission (AIE) phenomena, should such behavior be present. nih.govacs.org

Potential Advanced Applications of 2,7 Naphthyridine Derivatives in Materials Science and Supramolecular Chemistry

Development of Optoelectronic Materials

Optoelectronic materials interact with light to produce an electronic effect or vice versa and are fundamental to technologies such as sensors, displays, and optical communication. The conjugated π-system and tunable energy levels of 2,7-naphthyridine (B1199556) derivatives make them highly attractive candidates for this field.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, enabling its detection. researchgate.net Derivatives of 2,7-naphthyridine have been successfully developed as novel fluorophores for creating highly sensitive and selective probes.

Researchers have designed and synthesized 2,7-naphthyridine-based fluorescent probes for detecting thiophenol, a highly toxic industrial chemical. acs.orgacs.org One such probe, AND-DNP, demonstrated an exceptionally large Stokes shift of 225 nm, a rapid response time of 30 seconds, and a 240-fold increase in fluorescence upon detecting thiophenol. acs.orgacs.org This high sensitivity and selectivity enabled the quantitative detection of thiophenol in real water samples and its visualization in living cells and zebrafish. acs.org

Another study reported a push-pull conjugated molecule, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), designed to selectively bind with octyl glucopyranoside. arxiv.org The formation of a rigid complex upon binding induces a charge transfer effect, making BPN a highly sensitive probe for monitoring glucopyranoside with a detection limit in the picomolar range. arxiv.org More recently, near-infrared fluorescent probes based on naphthyridinium salts have been developed for imaging nucleic acids within mitochondria, which could be valuable for studying mitochondrial diseases. researchgate.net

Table 1: Performance of Selected 2,7-Naphthyridine-Based Fluorescent Probes

Probe Name Target Analyte Key Features
AND-DNP Thiophenol Large Stokes Shift (225 nm), Fast Response (30 s), 240-fold fluorescence enhancement. acs.orgacs.org
BPN Octyl glucopyranoside Ultrasensitive detection (~100 pM), Quadruple hydrogen-bonding complex. arxiv.org

| Naphthyridinium Salts | Mitochondrial DNA/RNA | Near-infrared emission, OFF-ON fluorescence response. researchgate.net |

Organic Light-Emitting Diodes (OLEDs) are a major display and lighting technology, and the development of new emitter and transport materials is crucial for improving their efficiency and color purity. Naphthyridine derivatives, particularly 1,8-naphthyridines which are close structural isomers of 2,7-naphthyridines, have shown significant promise in this area. acs.orgrsc.orgvu.lt

These compounds can function as n-type (electron-transporting) materials due to their electron-deficient nature. vu.lt A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized, demonstrating high thermal stability and strong fluorescence in the solid state with quantum yields between 0.70 and 1.0. rsc.orgvu.lt These materials have been used to create single-layer OLEDs with emissions ranging from yellow to white-pink. rsc.org

More advanced applications involve using naphthyridine derivatives as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. Researchers have designed blue TADF emitters by combining a 1,8-naphthyridine core with carbazole (B46965) units. acs.org OLEDs fabricated with these emitters achieved high maximum external quantum efficiencies (EQE) of up to 20.9%. acs.org By modifying the donor units attached to the naphthyridine acceptor, green-emitting TADF materials have also been created, leading to high-performance OLEDs with a maximum power efficiency of 57.1 lm/W and an EQE of 16.4%. acs.orgarxiv.org

Table 2: Performance of OLEDs Incorporating Naphthyridine Derivatives

Derivative Type Color Max. External Quantum Efficiency (EQE) Max. Power Efficiency (PE)
tBuCz-ND (TADF Emitter) Blue 20.9% 26.5 lm/W acs.orgarxiv.org
Cz-ND (TADF Emitter) Blue 15.3% -
Phenothiazine-Naphthyridine (TADF Emitter) Green 16.4% 57.1 lm/W acs.orgarxiv.org

| Naphthyridine Oligomer | Yellow | ~1.2 cd/A (Current Efficiency) | - |

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. This behavior is often based on non-linear optical (NLO) properties. A series of 2,7-naphthyridine derivatives have been investigated theoretically for their potential in optical switching applications. vu.lt

These studies, using Density Functional Theory (DFT), have focused on designing push-pull chromophores in a Donor-π-Acceptor (D-π-A) format, where the 2,7-naphthyridine core acts as the donor. rsc.org By attaching different acceptor groups via an ethenyl bridge, the electronic properties and hyperpolarizability (a measure of NLO activity) can be tuned. rsc.orgvu.lt The results indicate that these designed molecules exhibit significantly higher hyperpolarizability values compared to the parent 2,7-naphthyridine, suggesting their suitability for applications in electro-optic Pockels effect and second harmonic generation, which are key processes for optical switching. vu.lt

Coordination Chemistry with Metal Centers as Ligands

The two nitrogen atoms within the 2,7-naphthyridine core are positioned in a way that makes them excellent chelating ligands for a variety of metal ions. The resulting metal-naphthyridine complexes can exhibit unique catalytic, magnetic, and photophysical properties.

The synthesis of metal complexes using naphthyridine-based ligands has been an active area of research. A variety of first-row transition metal complexes have been synthesized using dinucleating ligands built around a naphthyridine core. nih.gov For example, a hexadentate macrocyclic ligand incorporating a 1,8-naphthyridine unit has been used to synthesize bimetallic copper(I) complexes. nih.gov The synthesis typically involves the reaction of a naphthyridine-containing ligand with a metal salt in a suitable solvent. nih.govresearchgate.net

Characterization of these complexes is performed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the ligand and to observe changes upon metal coordination. nih.gov Infrared (IR) spectroscopy provides information on the bonding between the ligand and the metal. researchgate.net Electronic spectra, obtained via UV-Visible spectroscopy, reveal details about the electronic transitions within the complex. researchgate.net For definitive structural analysis, single-crystal X-ray diffraction is often employed to determine the precise geometry and bond lengths within the metal complex. researchgate.net

The coordination of a 2,7-naphthyridine derivative to a metal center can profoundly influence its luminescent properties, leading to the development of novel light-emitting materials. rsc.org Transition metal complexes can exhibit luminescence from metal-to-ligand charge transfer (MLCT) excited states. The energy and lifetime of these excited states can be tuned by the rational design of both the metal center and the ligand. rsc.org

The rigid and electronically tunable nature of the 2,7-naphthyridine scaffold makes it an ideal component for creating luminescent metal complexes. By modifying the substituents on the naphthyridine ring, one can control the energy levels of the ligand's orbitals, thereby influencing the emission color and quantum yield of the final complex. These luminescent metal complexes have a wide range of potential applications, including their use as probes for bioimaging, sensors for detecting specific ions or molecules, and as emitters in light-emitting electrochemical cells (LECs) and OLEDs. rsc.org For instance, the long emission lifetimes of some transition metal complexes allow for time-resolved imaging, which can eliminate background autofluorescence in biological systems.

Supramolecular Assemblies and Host-Guest Systems

The potential for a molecule to engage in supramolecular chemistry hinges on its ability to form non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. While the nitrogen atoms in the 2,7-naphthyridine core could act as hydrogen bond acceptors, and the halogen substituents (chlorine and iodine) could potentially participate in halogen bonding, without experimental data, any discussion of its self-assembly into supramolecular structures or its capacity to act as a host in host-guest systems would be purely speculative.

Catalytic Applications as Ligands in Organometallic Catalysis

The nitrogen atoms of the 2,7-naphthyridine skeleton could theoretically coordinate to metal centers, making its derivatives potential ligands in organometallic catalysis. The electronic and steric properties of the substituents at the 1, 4, and 6 positions would be critical in determining the stability and catalytic activity of any resulting metal complex. However, with no information on "1,6-Dichloro-4-iodo-2,7-naphthyridine," its synthesis, its ability to form stable complexes with various metals, and the performance of such complexes in catalytic reactions are unknown. Research on other naphthyridine-based ligands has shown their utility in catalysis, but these findings cannot be directly extrapolated to the specific, uncharacterized compound . asianpubs.org

Future Research Directions for 1,6 Dichloro 4 Iodo 2,7 Naphthyridine Chemistry

Exploration of Novel Synthetic Routes and Regioselective Functionalization

A primary focus for future research should be the development of efficient and scalable synthetic routes to 1,6-Dichloro-4-iodo-2,7-naphthyridine . While general methods for the synthesis of naphthyridine cores exist, a dedicated investigation into optimized protocols for this specific tri-halogenated derivative is warranted. nih.gov This could involve multi-step classical syntheses or the exploration of more modern, one-pot methodologies that could improve yield and reduce purification challenges. researchgate.net

Following the establishment of a reliable synthetic pathway, the exploration of regioselective functionalization is of paramount importance. The differential reactivity of the chloro and iodo substituents provides a handle for selective transformations. For instance, the carbon-iodine bond is typically more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) than the carbon-chlorine bonds. This differential reactivity would allow for the selective introduction of a wide array of substituents at the 4-position, while leaving the chloro groups at positions 1 and 6 intact for subsequent modifications.

Future studies should systematically investigate the scope and limitations of these regioselective cross-coupling reactions. This would involve screening various catalysts, ligands, and reaction conditions to achieve optimal yields and selectivities. Furthermore, the subsequent functionalization of the chloro positions, either simultaneously or sequentially, would open avenues to complex, highly substituted 2,7-naphthyridine (B1199556) derivatives that are not readily accessible through other means. The development of such regioselective functionalization strategies would be a significant advancement in the synthetic chemistry of polyhalogenated heterocycles.

Advanced Characterization Techniques for Complex Derivatized Structures

As the complexity of the derivatized structures of This compound increases, the need for advanced characterization techniques becomes critical. While standard spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry are indispensable, they may not be sufficient to unambiguously determine the three-dimensional structure and subtle electronic properties of highly substituted derivatives. bldpharm.com

Future research should incorporate a suite of advanced analytical techniques. For instance, two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will be essential for the definitive assignment of protons and carbons, especially in sterically crowded molecules. In cases where single crystals can be obtained, X-ray crystallography would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemical relationships. nih.gov

Furthermore, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be crucial for assessing the purity of the synthesized compounds and for identifying potential byproducts in complex reaction mixtures. bldpharm.com The systematic application of these advanced characterization methods will be vital for ensuring the structural integrity of novel derivatives and for building a reliable structure-property relationship database.

In-depth Theoretical Studies on Reactivity and Electronic Structure

To complement experimental investigations, in-depth theoretical studies on the reactivity and electronic structure of This compound and its derivatives are highly recommended. Computational chemistry, using methods such as Density Functional Theory (DFT), can provide valuable insights into the molecule's properties and reaction mechanisms.

Future theoretical work should focus on calculating key molecular descriptors, such as the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculations can help to rationalize the observed regioselectivity in functionalization reactions by identifying the most electrophilic and nucleophilic sites on the naphthyridine ring.

Moreover, computational modeling can be used to predict the transition state energies for various reaction pathways, thereby guiding the design of more efficient synthetic strategies. Theoretical studies can also be employed to predict the spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption spectra) of novel derivatives, which can aid in their experimental characterization. A synergistic approach, combining experimental synthesis and characterization with theoretical calculations, will undoubtedly accelerate the exploration of this compound chemistry.

Expanding the Scope of Material Science Applications

The unique electronic properties of the 2,7-naphthyridine scaffold, coupled with the ability to introduce a diverse range of functional groups, make This compound a promising building block for novel materials. Future research should actively explore its potential in material science.

One promising area is the development of organic semiconductors. By incorporating electron-donating and electron-accepting moieties through regioselective functionalization, it may be possible to tune the band gap and charge transport properties of the resulting materials. These materials could then be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Another potential application lies in the design of novel fluorescent sensors. The naphthyridine core is known to exhibit fluorescence, and the introduction of specific binding sites could lead to sensors that show a change in their fluorescence properties upon interaction with target analytes. Furthermore, the ability to form extended conjugated systems through polymerization or the synthesis of oligomers could lead to new conductive polymers or materials with interesting photophysical properties. The exploration of these material science applications could lead to the development of high-performance organic materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6-Dichloro-4-iodo-2,7-naphthyridine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, nucleophilic substitution of chlorine atoms in naphthyridine precursors (e.g., 2,4-dichloro-1,7-naphthyridine) using iodine sources under controlled conditions. Key factors include:

  • Temperature : Reactions often require reflux conditions (e.g., ethanol at 80°C) to achieve optimal substitution rates .
  • Reagent Selection : Use of iodine monochloride (ICl) or sodium iodide with copper catalysts for iodination .
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the positions of chlorine and iodine substituents via coupling patterns and chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C8_8H3_3Cl2_2IN2_2: 356.84 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize selective halogen substitution in this compound for derivatization?

  • Methodological Answer :

  • Sequential Substitution : Prioritize iodine substitution (more reactive) using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) before addressing chlorine atoms.
  • Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for iodine substitution, while non-polar solvents favor chlorine retention .

Q. What strategies address contradictions in reported biological activity data for naphthyridine derivatives?

  • Methodological Answer :

  • Control for Purity : Re-evaluate compound purity via HPLC and elemental analysis; impurities like unreacted 2,4-dichloro precursors may skew bioassay results .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and protocols to minimize variability .
  • Mechanistic Studies : Compare apoptosis induction (via caspase-3 activation) versus proliferation inhibition (MTT assay) to clarify conflicting activity reports .

Q. What considerations are critical when designing biological assays to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} values.
  • Metabolic Stability : Assess hepatic microsomal stability to predict in vivo efficacy .
  • Selectivity Screening : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) to ensure cancer-specific activity .

Q. How can researchers manage competing reactivity of multiple halogen atoms during cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Tuning : Use Pd(PPh3_3)4_4 for milder conditions to avoid over-reactivity of iodine .
  • Stepwise Reactions : Perform iodination first under low-temperature conditions (0–5°C), followed by chlorination at higher temperatures .
  • Computational Modeling : DFT calculations to predict reactivity hierarchies (e.g., iodine at position 4 reacts faster than chlorine at position 1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.